XLogP3-AA Lipophilicity: 3-(Pentan-2-YL) vs. 3-Methyl and 3-Isopropyl Analogs
The computed XLogP3‑AA for 3-(Pentan-2-YL)-1,2-oxazol-5-amine is 2.1, substantially higher than that of the 3-methyl analog (XLogP3‑AA = 0.4) and the 3-isopropyl analog (XLogP3‑AA = 1.2) [1][2]. This 1.7‑log‑unit increase relative to the methyl derivative and 0.9‑log‑unit increase relative to the isopropyl derivative places the compound in a more lipophilic region of fragment space, which is often desirable for improving membrane permeability or engaging hydrophobic protein pockets [3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.1 |
| Comparator Or Baseline | 3-Methylisoxazol-5-amine: XLogP3‑AA = 0.4; 3-Isopropylisoxazol-5-amine: XLogP3‑AA = 1.2 |
| Quantified Difference | +1.7 log units vs. 3-methyl; +0.9 log units vs. 3-isopropyl |
| Conditions | XLogP3 3.0 algorithm (PubChem release 2025.04.14) calculated on neutral species |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a compound offering a specific logP value of 2.1 fills a gap between low- and high-lipophilicity isoxazole fragments, enabling precise tuning of lead series without introducing additional heteroatoms.
- [1] PubChem. 3-(Pentan-2-YL)-1,2-oxazol-5-amine. CID 43115682. XLogP3-AA = 2.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43115682 View Source
- [2] PubChem. 5-Amino-3-methylisoxazole. CID 84590. XLogP3-AA = 0.4. 3-Isopropylisoxazol-5-amine. CID 2115208. XLogP3-AA = 1.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235−248. https://doi.org/10.1517/17460441003605098 View Source
